Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate
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Overview
Description
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromo substituent and the triazolopyridine ring system imparts unique chemical properties that make it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions can be adapted for larger-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The triazolopyridine ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The ester group can react with amines or alcohols to form amides or ethers, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent.
Scientific Research Applications
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of enzymes like JAK1 and JAK2.
Material Sciences: The compound is explored for its potential in creating light-emitting materials for OLED devices.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it a potential candidate for treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is unique due to its specific ester functional group, which can be further modified to create a wide range of derivatives. This versatility makes it a valuable compound for various applications in medicinal and material sciences.
Biological Activity
Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a compound that has garnered attention due to its potential biological activity. This article explores its synthesis, biological activity, and potential applications based on recent studies.
- Molecular Formula : C8H8BrN3O2
- Molecular Weight : 256.06 g/mol
- CAS Number : 1159811-32-1
Synthesis
The synthesis of this compound typically involves the reaction of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine with methyl acetate in the presence of suitable catalysts. This method allows for the introduction of the methyl ester group while maintaining the integrity of the triazole and pyridine moieties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:
- Antichlamydial Activity : A study demonstrated that related triazole derivatives exhibited selective activity against Chlamydia species. The compounds were able to inhibit bacterial growth effectively at concentrations lower than traditional antibiotics .
Antiparasitic Activity
Another area of interest is the antiparasitic activity against malaria:
- Inhibition of Plasmodial Kinases : Research indicated that derivatives of triazoles could inhibit essential kinases in Plasmodium species. The synthesized compounds showed significant inhibition rates at concentrations as low as 1 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Key findings include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups significantly enhances biological activity. Modifications to the triazole ring and substitution patterns can influence potency against specific pathogens .
- Hydrophobic Interactions : Compounds with increased hydrophobicity often demonstrated better membrane permeability and thus enhanced antimicrobial efficacy .
Study on Antimicrobial Efficacy
A case study involving a series of synthesized triazole derivatives revealed that specific substitutions on the triazole ring led to improved efficacy against Neisseria meningitidis and Haemophilus influenzae. The most effective compound showed a minimum inhibitory concentration (MIC) of 16 μg/mL against N. meningitidis, suggesting potential for development into new therapeutic agents .
Evaluation in Malaria Models
In another study focusing on malaria treatment, derivatives similar to this compound were tested for their ability to inhibit PfGSK3 and PfPK6. Compounds exhibiting over 70% inhibition at 1 μM were further evaluated for IC50 values, with some showing promising results for future drug development .
Data Table: Biological Activity Summary
Compound Name | Target Pathogen | MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
This compound | Chlamydia spp. | <64 | Inhibition of bacterial growth |
Related Triazole Derivative | Neisseria meningitidis | 16 | Disruption of cell wall synthesis |
Triazole Analog | Plasmodium falciparum | <10 | Kinase inhibition |
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 2-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)4-7-11-8-3-2-6(10)5-13(8)12-7/h2-3,5H,4H2,1H3 |
InChI Key |
MYPQPVAIFKEJRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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